Methylenebis[dimethyl(2-pyridyl)silane] CAS 243468-48-6 properties
Methylenebis[dimethyl(2-pyridyl)silane] CAS 243468-48-6 properties
An In-Depth Technical Guide to Methylenebis[dimethyl(2-pyridyl)silane] (CAS 243468-48-6): A Bifunctional Reagent for Stereoselective Olefination
Introduction
Methylenebis[dimethyl(2-pyridyl)silane], identified by CAS number 243468-48-6, is a bifunctional organosilicon compound of significant interest to the synthetic chemistry community. Its molecular architecture, featuring a central methylene bridge connecting two dimethyl(2-pyridyl)silyl moieties, makes it a valuable and stable precursor to a potent nucleophilic reagent. The presence of the 2-pyridyl groups is a critical design element, imparting unique reactivity and simplifying downstream purification processes.
This guide serves as a technical overview for researchers and drug development professionals, detailing the properties, core reactivity, and synthetic applications of this reagent. We will explore its role in the stereoselective synthesis of vinylsilanes—a crucial class of intermediates in modern organic chemistry—and provide insights into the mechanistic underpinnings of its utility. A key focus will be the dual function of the pyridylsilyl groups, which act as both reactivity-directing ligands and as "phase tags" that enable highly efficient, non-chromatographic purification.[1][2]
Molecular Structure and Physicochemical Properties
The unique reactivity of Methylenebis[dimethyl(2-pyridyl)silane] stems directly from its structure, which positions an acidic methylene group between two silicon atoms, each bearing a coordinating pyridyl ligand.
Caption: Generation of the chelated lithium salt reagent.
Application Profile: Stereoselective Synthesis of Vinylsilanes
Vinylsilanes are exceptionally versatile building blocks in organic synthesis, most notably for their use in palladium-catalyzed cross-coupling reactions (e.g., Hiyama coupling). The reaction of [Bis(2-pyridyldimethylsilyl)methyl]lithium with aldehydes and ketones provides a highly reliable and stereoselective route to (E)-vinylsilanes. [3]
Experimental Protocol: Synthesis of an (E)-Vinylsilane from an Aldehyde
This protocol describes a general procedure for the olefination of an aldehyde. As a Senior Application Scientist, it's crucial to emphasize that all operations must be conducted under an inert atmosphere (e.g., argon or dry nitrogen) using anhydrous solvents to prevent quenching the highly basic lithium reagent.
Materials:
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Methylenebis[dimethyl(2-pyridyl)silane] (1.0 eq)
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Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
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n-Butyllithium (1.6 M in hexanes, 1.0 eq)
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Aldehyde (1.0 eq)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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1 M Hydrochloric acid (HCl)
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1 M Sodium hydroxide (NaOH)
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Organic solvent for extraction (e.g., ethyl acetate)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve Methylenebis[dimethyl(2-pyridyl)silane] (1.0 eq) in anhydrous Et₂O.
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Scientific Rationale: An inert atmosphere and anhydrous conditions are critical because organolithium reagents are extremely reactive towards oxygen and water.
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Generation of the Lithium Reagent: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.0 eq) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 30 minutes.
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Scientific Rationale: Slow, cooled addition of n-BuLi controls the exotherm of the acid-base reaction. The 30-minute stir ensures complete formation of the lithium salt.
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Reaction with Aldehyde: Add a solution of the aldehyde (1.0 eq) in anhydrous Et₂O dropwise to the cold lithium reagent solution. Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature overnight.
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Scientific Rationale: The reaction proceeds via a Peterson olefination-type mechanism. The pre-organized, chelated structure of the lithium reagent is key to directing the elimination step to favor the formation of the thermodynamically more stable (E)-alkene isomer. [3]4. Aqueous Quench: Cool the reaction mixture in an ice bath and slowly add saturated aqueous NH₄Cl solution to quench any remaining organolithium species.
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Scientific Rationale: NH₄Cl is a mild proton source that safely neutralizes the reactive species without causing unwanted side reactions.
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Workup and Phase-Tag Purification: a. Transfer the mixture to a separatory funnel and add 1 M HCl. Shake vigorously. The pyridyl-containing product will become protonated and move into the aqueous layer. b. Separate the layers. Wash the organic layer with 1 M HCl to recover any remaining product. c. Combine all acidic aqueous layers. Wash this combined aqueous phase with ethyl acetate to remove non-basic organic impurities (e.g., any remaining starting aldehyde, butane). d. Cool the acidic aqueous layer in an ice bath and add 1 M NaOH until the solution is basic (pH > 10). This deprotonates the pyridyl groups. e. Extract the now neutral product from the basic aqueous layer with ethyl acetate (3x).
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Scientific Rationale: This acid-base extraction is a powerful, non-chromatographic purification method. [1]The basic pyridyl groups act as a "tag," allowing the desired product to be selectively moved between aqueous and organic phases, leaving behind neutral impurities.
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Final Isolation: Combine the final organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the purified vinylsilane product.
Safety, Handling, and Storage
Methylenebis[dimethyl(2-pyridyl)silane] is an irritant and requires careful handling in a laboratory setting. Adherence to standard safety protocols is essential.
Table 2: Hazard and Safety Information
| Hazard Category | Description | Precautionary Measures | Source(s) |
| Skin Irritation | Causes skin irritation. | Wear protective gloves. Avoid contact with skin. | [4] |
| Eye Irritation | Causes serious eye irritation. | Wear safety glasses with side-shields or a face shield. | [4] |
| Flammability | May be flammable. | Keep away from heat, sparks, and open flames. Use non-sparking tools and ground equipment. | [5][6] |
| Environmental | Highly water endangering (WGK 3). | Avoid release to the environment. Dispose of waste responsibly. | [4] |
Handling and Storage Recommendations:
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Ventilation: Use only in a well-ventilated area or in a chemical fume hood. * Personal Protective Equipment (PPE): Standard PPE, including a lab coat, nitrile gloves, and safety glasses, is required. [7]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [5][6]For long-term stability, storage under an inert atmosphere of nitrogen or argon is recommended. [5]* Incompatibilities: Keep away from strong oxidizing agents, water, and sources of ignition. [6][8]
Conclusion
Methylenebis[dimethyl(2-pyridyl)silane] is more than a simple organosilane; it is a sophisticated synthetic tool. Its value lies in its role as a stable, easily handled precursor to the [Bis(2-pyridyldimethylsilyl)methyl]lithium reagent. This reagent offers an elegant and highly efficient method for the synthesis of (E)-vinylsilanes from carbonyl compounds with exceptional stereoselectivity. The clever incorporation of 2-pyridyl groups serves a dual purpose: they pre-organize the lithium reagent through chelation to ensure high selectivity and function as a convenient phase tag, enabling rapid, chromatography-free purification. For research and development scientists, this compound represents a powerful asset for constructing complex molecular architectures where stereochemical control and operational efficiency are paramount.
References
- SAFETY DATA SHEET - Fisher Scientific. (2024, February 12).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, July 27).
- IR and MS Data Snippet. (n.d.).
- Best price/ Methylenebis[diMethyl(2-pyridyl)silane] CAS NO.243468-48-6. (n.d.).
- SAFETY DATA SHEET - PPG. (2025, June 26).
- SAFETY DATA SHEET - Airgas. (n.d.).
- Safety Data Sheet - Angene Chemical. (2021, May 1).
- Methylenebis[dimethyl(2-pyridyl)silane] >95.0%(GC) 100mg. (n.d.). Laboratorium Discounter.
- [TCI]Methylenebis[dimethyl(2-pyridyl)silane]. (n.d.). Seongho Sigma.
- Metal-catalyzed hydrosilylation of alkenes and alkynes using dimethyl(pyridyl)silane. (2002, April 19). Journal of Organic Chemistry.
- Facile Generation of [Bis(2-pyridyldimethylsilyl)methyl]lithium and Its Reaction with Carbonyl Compounds. New Method for the Stereoselective Synthesis of Vinylsilanes. (n.d.). ResearchGate.
- Dimethyl(2-pyridyl)silyl Compounds. (n.d.). Tokyo Chemical Industry Co., Ltd. (JP).
Sources
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